3,4-Diphenyl-1H-pyrazole-1-propanamine

Übersicht

Beschreibung

3,4-Diphenyl-1H-pyrazole-1-propanamine, also known as DPP, is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific experiments and industry. It has been identified as a potential antidepressant with reduced side effects .

Synthesis Analysis

The synthesis of this compound involves the Michael addition of acrylonitrile to diphenylpyrazole followed by reductive alkylation of the resultant diphenylpyrazolepropionitriles . This process has been described in a series of compounds where a narrow SAR has identified N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine .

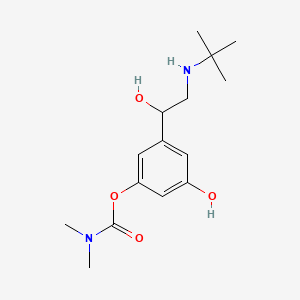

Molecular Structure Analysis

The molecular formula of this compound is C18H19N3. The molecular weight is 277.4 g/mol. The IUPAC Standard InChI is InChI=1S/C5H8N2/c1-4-3-6-7-5(4)2/h3H,1-2H3, (H,6,7) .

Wissenschaftliche Forschungsanwendungen

Antidepressant Potential

3,4-Diphenyl-1H-pyrazole-1-propanamine and its derivatives have been studied for their potential as antidepressants. A particular compound, identified as N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, showed promise with equipotency to imipramine in standard antidepressant assays. Notably, it did not exhibit significant anticholinergic action, nor did it antagonize the antihypertensive effects of clonidine and guanethidine (Bailey et al., 1985).

Platelet Antiaggregating and Cardiovascular Activities

Some derivatives of this compound, particularly those with hydroxy and amino substitutions, demonstrated platelet antiaggregating activity superior to acetylsalicylic acid. These compounds also exhibited moderate hypotensive, antiarrhythmic, local anesthetic, sedative, and antiinflammatory activities in rats and mice (Bruno et al., 1991).

Anti-inflammatory, Antioxidant, and Antimicrobial Properties

A series of pyrazole chalcones, including 1,3-diphenyl-1H-pyrazole derivatives, have been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. Some of these compounds showed promising results in inhibiting inflammatory cytokines, scavenging free radicals, and exhibiting antimicrobial activities against pathogenic bacteria and fungi (Bandgar et al., 2009).

Corrosion Inhibition and Antimicrobial Activity

Pyrazole and pyrazolone derivatives, including this compound, have been synthesized and evaluated for their effectiveness as corrosion inhibitors. They showed high efficiency in preventing copper alloy dissolution in basic media. Additionally, these compounds exhibited higher antibacterial activities than conventional bactericides (Sayed et al., 2018).

Synthesis and Structural Studies

The synthesis and structural analysis of various this compound derivatives have been extensively studied. These include investigations into their molecular structures through different spectroscopic methods and X-ray crystallography, providing insights into their chemical properties and potential applications (Akbas et al., 2017).

Wirkmechanismus

In vitro, 3,4-Diphenyl-1H-pyrazole-1-propanamine was found to be 3 to 4 times more selective in blocking synaptosomal uptake of norepinephrine than uptake of serotonin or dopamine . It prevented the depressant effects of reserpine and tetrabenzine in classical behavioral tests using monoamine-depleted animals .

Eigenschaften

IUPAC Name |

3-(3,4-diphenylpyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3/c19-12-7-13-21-14-17(15-8-3-1-4-9-15)18(20-21)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIVXFCMSOGNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2C3=CC=CC=C3)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241503 | |

| Record name | 3,4-Diphenyl-1H-pyrazole-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94483-87-1 | |

| Record name | 3,4-Diphenyl-1H-pyrazole-1-propanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094483871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diphenyl-1H-pyrazole-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.